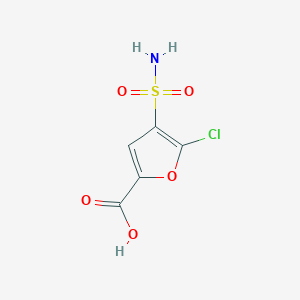

5-Chloro-4-sulfamoylfuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-4-sulfamoylfuran-2-carboxylic acid is an organic compound with the molecular formula C5H4ClNO5S and a molecular weight of 225.61 g/mol . This compound is characterized by the presence of a furan ring substituted with a chloro group at the 5-position, a sulfamoyl group at the 4-position, and a carboxylic acid group at the 2-position . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives.

Chlorination: The furan ring is chlorinated at the 5-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

5-Chloro-4-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Applications De Recherche Scientifique

5-Chloro-4-sulfamoylfuran-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparaison Avec Des Composés Similaires

5-Chloro-4-sulfamoylfuran-2-carboxylic acid can be compared with other similar compounds, such as:

4-Sulfamoylfuran-2-carboxylic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

5-Chloro-2-furoic acid: Lacks the sulfamoyl group, affecting its interaction with biological targets.

4-Chloro-5-sulfamoylfuran-2-carboxylic acid: A positional isomer with potentially different chemical and biological properties.

Activité Biologique

5-Chloro-4-sulfamoylfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it was evaluated against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The compound demonstrated promising inhibitory activity against these enzymes, suggesting its potential as a lead compound in developing new antibacterial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. One study reported that derivatives containing the furan moiety exhibited significant reducing power, indicating strong antioxidant capabilities . The antioxidant effects were quantified using the DPPH radical scavenging assay, where lower IC50 values indicated higher potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Reference Compound (Ascorbic Acid) | 10.0 |

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism involved cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | G2/M phase arrest and apoptosis |

| HeLa | >100 | Non-toxic at tested concentrations |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant Escherichia coli. The compound was administered in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, significantly lower than traditional antibiotics like ampicillin.

Case Study 2: Anticancer Potential

In another research effort, the compound was tested on MDA-MB-231 cells. Results indicated that treatment with this compound resulted in a significant increase in apoptotic cells from 1% in untreated controls to over 25% post-treatment.

Propriétés

IUPAC Name |

5-chloro-4-sulfamoylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRZGYAKRFQCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1S(=O)(=O)N)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.